molecular formula C11H10O2 B582122 2-Methyl-1,4-naphthalenediol-d8 CAS No. 1142409-65-1

2-Methyl-1,4-naphthalenediol-d8

Cat. No.: B582122
CAS No.: 1142409-65-1
M. Wt: 182.248
InChI Key: ZJTLZYDQJHKRMQ-JGUCLWPXSA-N
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Description

2-Methyl-1,4-naphthalenediol-d8 is a deuterated analogue of 2-Methyl-1,4-naphthalenediol. This compound is labeled with deuterium, a stable isotope of hydrogen, which makes it particularly useful in various scientific research applications. The molecular formula of this compound is C11H2D8O2, and it has a molecular weight of 182.25 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1,4-naphthalenediol-d8 typically involves the deuteration of 2-Methyl-1,4-naphthalenediol. This process can be achieved through various methods, including catalytic hydrogenation in the presence of deuterium gas or using deuterated reagents. The reaction conditions often require a catalyst such as palladium on carbon (Pd/C) and a solvent like deuterated methanol or deuterated chloroform.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product. The use of high-pressure reactors and advanced purification techniques like chromatography is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1,4-naphthalenediol-d8 undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: It can be reduced to form hydroquinones.

    Substitution: Electrophilic aromatic substitution reactions can occur, introducing different substituents onto the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.

Major Products

    Oxidation: Produces naphthoquinones.

    Reduction: Yields hydroquinones.

    Substitution: Results in various substituted naphthalenes depending on the reagents used.

Scientific Research Applications

2-Methyl-1,4-naphthalenediol-d8 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:

    Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.

    Biology: Employed in metabolic studies to trace biochemical pathways.

    Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.

    Industry: Applied in the development of new materials and as a standard in quality control processes.

Mechanism of Action

The mechanism of action of 2-Methyl-1,4-naphthalenediol-d8 involves its interaction with various molecular targets and pathways. In metabolic studies, the deuterium labeling allows for the tracking of the compound through different biochemical pathways without altering its chemical properties. This enables researchers to study the compound’s behavior and interactions in vivo and in vitro .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1,4-naphthalenediol: The non-deuterated analogue with similar chemical properties but without the isotopic labeling.

    Menadiol: A derivative of vitamin K3, which shares a similar naphthalene structure.

    1,4-Dihydroxy-2-methylnaphthalene: Another compound with a similar structure but different functional groups.

Uniqueness

2-Methyl-1,4-naphthalenediol-d8 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The stable isotope labeling allows for precise tracking and analysis in various scientific studies, making it a valuable tool in fields like chemistry, biology, and medicine .

Properties

IUPAC Name

2,5,6,7,8-pentadeuterio-3-(trideuteriomethyl)naphthalene-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c1-7-6-10(12)8-4-2-3-5-9(8)11(7)13/h2-6,12-13H,1H3/i1D3,2D,3D,4D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJTLZYDQJHKRMQ-JGUCLWPXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2C(=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=C2O)C([2H])([2H])[2H])[2H])O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

First, vitamin K3 is reduced with a suitable reducing agent (e.g., zinc and hydrochloric acid) to form 1,4-dihydroxy-2-methylnaphthalene (III), which then is mono-acylated with an acylation reagent (e.g., benzoyl chloride) in the presence of a deacidification agent (e.g., pyridine), and, optionally, further benzylated with a benzylation reagent (e.g., benzyl bromide) and treated with an acid or a base (deacylation). Position 4 has thus undergone O-acylation or O-benzylation, providing 4-O-acyl-2-methylnaphthol or 4-O-benzyl-3-methylnaphthol (IV). Then, this is reacted with epichlorohydrin (chloromethyloxirane) in the presence of a deacidification agent to form 4-acyloxy-2-methyl-1-(2,3-epoxypropane)naphthol or 4-benzyloxy-3-methyl-1-(2,3-epoxypropane)naphthol (V), which in turn is reacted with a pyridylpiperazine, a pyrimidylpiperazine or a B1B2-substituted phenylpiperazine to form 1-(2-methyl-4-acyloxynaphthoxy)-3-[4-(2-pyridyl)-1-piperazinyl]-propan-2-ol, 1-(2-methyl-4-acyloxynaphthoxy)-3-[4-(2,6-pyrimidyl)-1-piperazinyl]propan-2-ol, or 1-(2-methyl-4-acyloxynaphthoxy)-3-[4-(B1B2-substituted phenyl)-1-piperazinyl]propan-2-ol or 1-(3-methyl-4-benzyloxynaphthoxy)-3-[4-(substitute moiety respectively corresponding to those aforementioned)-1-piperazinyl]propan-2-ol (VI), the protecting acyl or benzyl group at position 4 of which then is cleaved with a base or by catalytic reduction to give the present compound (I).
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